molecular formula C18H12Cl2O6S2 B4643938 4-{[(4-chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate

4-{[(4-chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate

Cat. No.: B4643938
M. Wt: 459.3 g/mol
InChI Key: CMTSDQYIACUCJE-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C18H12Cl2O6S2 and a molecular weight of 459.32 g/mol . This compound is characterized by the presence of two chlorophenyl groups and two sulfonate groups, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate typically involves the reaction of 4-chlorophenol with chlorosulfonic acid to form 4-chlorophenylsulfonyl chloride. This intermediate is then reacted with 4-hydroxyphenyl 4-chlorobenzenesulfonate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl sulfonates, while oxidation and reduction can lead to the formation of different chlorophenyl derivatives .

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)sulfonyl]oxy}phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate groups can act as electrophiles, facilitating reactions with nucleophiles in biological systems. The chlorophenyl groups can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both sulfonate and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O6S2/c19-13-1-9-17(10-2-13)27(21,22)25-15-5-7-16(8-6-15)26-28(23,24)18-11-3-14(20)4-12-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTSDQYIACUCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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